molecular formula C17H11N3O4 B14704287 4-(4-Nitrophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione CAS No. 21164-08-9

4-(4-Nitrophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione

Cat. No.: B14704287
CAS No.: 21164-08-9
M. Wt: 321.29 g/mol
InChI Key: WWBAXHDLZDEKGZ-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a nitrophenyl group and an indeno-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of aromatic aldehydes with urea and methylene active compounds in the presence of catalysts. For instance, the Biginelli reaction is often employed, which involves the use of aromatic aldehydes, urea, and β-keto esters under acidic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be utilized to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-(4-Nitrophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione involves its interaction with molecular targets such as enzymes. For example, it can inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. By binding to the active site of PARP-1, the compound prevents the enzyme from repairing damaged DNA, leading to cell death in cancer cells . This mechanism is particularly effective in cancer cells with defective DNA repair pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Nitrophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione is unique due to its specific structural features, such as the indeno-pyrimidine core and the nitrophenyl group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

21164-08-9

Molecular Formula

C17H11N3O4

Molecular Weight

321.29 g/mol

IUPAC Name

4-(4-nitrophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione

InChI

InChI=1S/C17H11N3O4/c21-16-12-4-2-1-3-11(12)15-13(16)14(18-17(22)19-15)9-5-7-10(8-6-9)20(23)24/h1-8,14H,(H2,18,19,22)

InChI Key

WWBAXHDLZDEKGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(NC(=O)N3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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